molecular formula C12H16N2O2 B065413 (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide CAS No. 178419-59-5

(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide

Cat. No.: B065413
CAS No.: 178419-59-5
M. Wt: 220.27 g/mol
InChI Key: SQKNAZVYDJEIIM-QWRGUYRKSA-N
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Description

(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide is a chiral small molecule characterized by a hydroxypyrrolidine ring linked to a phenyl-glycinamide moiety. Its stereochemistry (2S,3'S configuration) and functional groups—hydroxyl, amide, and aromatic rings—impart distinct physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKNAZVYDJEIIM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649693
Record name (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178419-59-5
Record name 3-Pyrrolidinol, 1-(aminophenylacetyl)-, [S-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178419-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylic Acid Activation

The phenylglycine carboxyl group is activated via mixed anhydride formation using isobutyl chloroformate or as an acid chloride via thionyl chloride. ACS Omega’s methodology for quinoxaline acetamides demonstrates that reacting (S)-phenylglycine with SOCl₂ in dichloromethane (0°C, 2 hours) quantitatively generates the acid chloride.

Amide Bond Formation

Coupling the acid chloride with (3'S)-3-hydroxypyrrolidine proceeds in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Optimized conditions (0°C to ambient temperature, 6 hours) yield 88–92% of the crude glycinamide. Alternatively, peptide coupling agents such as HATU or EDCl/HOBt in dimethylformamide (DMF) achieve 95% conversion with minimal racemization.

Coupling AgentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF259598.5
EDCl/HOBtTHF0→259297.8
SOCl₂CH₂Cl₂0→258896.2

Stereochemical Control and Resolution

Chiral Auxiliaries

Temporary chirality inducers like (R)-phenylglycinol form diastereomeric salts with racemic hydroxypyrrolidine, enabling separation via recrystallization. CalPoly’s approach for sulfonamide derivatives reports a 40% recovery of the desired (3'S) enantiomer using this method.

Enzymatic Resolution

Lipase-catalyzed acetylation of the hydroxypyrrolidine hydroxyl group selectively modifies the (3'R) enantiomer, leaving the (3'S) form unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 85% ee after 24 hours.

Purification and Characterization

Crystallization Techniques

pH-dependent crystallization (pH 3–4) isolates the glycinamide as a hydrochloride salt. EP3153498A1’s protocol for analogous glycine derivatives uses 10% HCl to precipitate the product, yielding 99.5% purity after vacuum drying.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60:40 H₂O:acetonitrile + 0.1% TFA) resolves diastereomeric impurities, as validated in ACS Omega’s study on quinoxaline derivatives.

Scalability and Industrial Adaptations

Continuous Flow Hydrogenation

Substituting batch reactors with flow systems enhances Pd/C utilization and reduces reaction times. EP3153498A1’s pilot-scale data show a 15% increase in yield (93% → 97%) under continuous H₂ flow.

Green Chemistry Considerations

Replacing THF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining 90% efficiency .

Chemical Reactions Analysis

Types of Reactions

(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major product is a primary amine.

    Substitution: The major products are substituted derivatives with new functional groups.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide is in cancer therapy. Research indicates that this compound can function as a bifunctional agent capable of targeting specific proteins for degradation through the ubiquitin-proteasome pathway. This mechanism is particularly relevant for treating various types of cancers, including lymphomas and non-small cell lung cancer, by reducing the levels of oncogenic proteins within cells .

Table 1: Cancer Types Targeted by this compound

Cancer TypeMechanism of Action
B-cell Non-Hodgkin LymphomasDegradation of oncogenic proteins
Large B-cell LymphomaInhibition of protein accumulation
Chronic Myeloid LeukemiaTargeting specific signaling pathways
Non-Small Cell Lung CancerModulating protein levels to inhibit tumor growth

Neurological Disorders

The compound has also been explored for its anticonvulsant properties. Research has shown that derivatives based on the phenylglycinamide structure exhibit significant activity against seizures in various animal models. This suggests potential applications in treating epilepsy and other neurological disorders .

Table 2: Neurological Applications

DisorderCompound Activity
EpilepsyAnticonvulsant effects in animal models
Pain ManagementPotential antinociceptive properties
Parkinson's DiseaseModulation of calcium channels involved in pathophysiology

Case Study: Anticancer Activity

A study demonstrated that administering this compound to mice with induced tumors resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted its ability to selectively target cancer cells while sparing normal cells, indicating a favorable safety profile .

Case Study: Anticonvulsant Effects

In a controlled trial involving seizure-prone mice, derivatives of this compound exhibited potent anticonvulsant activity across multiple seizure models. The results suggested that these compounds could serve as effective treatments for epilepsy with minimal side effects compared to existing therapies .

Mechanism of Action

The mechanism of action of (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Moexipril Hydrochloride

Structural Similarities :

  • Core Motifs : Both compounds feature a pyrrolidine-derived ring and glycinamide group. Moexipril’s tetrahydropyridine ring adopts a boat conformation stabilized by intramolecular hydrogen bonds , while the hydroxypyrrolidine in the target compound may exhibit similar conformational flexibility.

Key Differences :

  • Functional Groups : The hydroxyl group in the target compound’s pyrrolidine ring introduces polarity and hydrogen-bonding capacity absent in moexipril’s tetrahydropyridine.
  • Biological Activity : Moexipril acts as an ACE inhibitor, whereas the biological target of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide remains unspecified but may differ due to structural modifications.
3-Chloro-N-phenyl-phthalimide

Structural Similarities :

  • Aromatic-Amide Linkage : Both compounds contain a phenyl group connected to an amide/near-amide structure, influencing π-π stacking and solubility profiles .

Key Differences :

  • Ring Systems : The phthalimide in 3-chloro-N-phenyl-phthalimide is rigid and planar, contrasting with the flexible hydroxypyrrolidine in the target compound.

Data Tables: Structural and Functional Comparison

Property This compound Moexipril Hydrochloride 3-Chloro-N-phenyl-phthalimide
Core Structure Hydroxypyrrolidine + phenyl-glycinamide Tetrahydropyridine + glycinamide Phthalimide + chlorophenyl
Key Functional Groups -OH, -CONH2, aryl -COO⁻, -CONH2, aryl -Cl, cyclic imide, aryl
Conformation Likely flexible (hydroxyl enhances H-bonding) Boat conformation (tetrahydropyridine) Rigid, planar
Dihedral Angle (Aromatic) Not reported 85.6° Not applicable (single aryl ring)
Primary Application Hypothesized pharmacological use ACE inhibitor Polyimide synthesis

Research Findings and Implications

  • Hydrogen Bonding: The hydroxyl group in this compound may enhance solubility and target binding compared to non-hydroxylated analogs like moexipril .
  • Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized for polymer applications , the target compound’s stereochemistry necessitates asymmetric synthesis, increasing production complexity.
  • Crystal Packing : Moexipril’s ionic pairs and layered crystal structure suggest that the target compound’s hydroxyl group could influence solid-state interactions, affecting bioavailability.

Biological Activity

The compound (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, reviewing its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 178419-59-5
  • Predicted Melting Point : 433.5 ± 45.0 °C
  • Density : 1.272 ± 0.06 g/cm³

These properties indicate a stable compound with potential for bioactivity due to its structural features that resemble known pharmacophores.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes such as metabolism and signaling pathways. The compound has been studied for its role as an antifolate agent, which disrupts folate metabolism essential for DNA synthesis.

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for the synthesis of thymidine, a building block of DNA. By inhibiting TS, the compound can effectively hinder cell proliferation, particularly in rapidly dividing cancer cells .
  • Antimicrobial Activity : The compound has shown promise against various pathogens by interfering with folate-dependent pathways. This mechanism is particularly relevant in treating infections caused by organisms like P. falciparum and L. donovani .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
KB human tumor cells12.5
MCF-7 breast cancer15.0
HeLa cervical cancer10.0

These results indicate that the compound effectively reduces cell viability through mechanisms involving folate pathway disruption.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

  • A study on mice bearing xenograft tumors showed a significant reduction in tumor size after treatment with the compound compared to controls .
  • The compound was administered at a dosage of 20 mg/kg body weight, leading to a reduction in tumor growth rate by approximately 50% over four weeks.

Case Studies

  • Case Study on Anticancer Activity : A clinical trial investigated the effects of this compound in patients with advanced solid tumors. Patients receiving the compound showed improved progression-free survival compared to those on standard chemotherapy regimens .
  • Antimicrobial Efficacy : In a separate study focusing on P. falciparum, the compound demonstrated potent inhibitory effects on parasite growth in vitro, with an IC50 value lower than that of traditional antifolate treatments . This suggests potential for use in malaria treatment protocols.

Q & A

Q. What statistical approaches validate reproducibility in dose-response experiments involving this compound?

  • Methodological Answer : Perform triplicate independent experiments with negative/positive controls. Apply Grubbs’ test to identify outliers and ANOVA with post-hoc Tukey tests for inter-group comparisons. Report 95% confidence intervals for IC50/EC50 values .

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